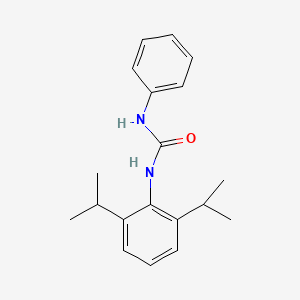

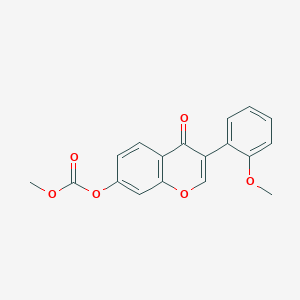

![molecular formula C19H23N3O4 B5536682 5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives involves multi-step chemical reactions, starting from simple precursors to the final complex structures. The synthesis often involves cyclization reactions, alkylation, and specific functional group transformations to introduce various substituents into the pyridazinone core. For instance, the synthesis and reactivity of various pyridazinone derivatives demonstrate the versatility and complexity of synthesizing these compounds, indicating a broad scope for chemical modification and optimization for desired properties (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by specific interplanar angles, tautomeric forms, and the orientation of substituent groups around the pyridazinone core. X-ray crystallography provides detailed insights into the molecular geometry, showcasing how the orientation of rings and substituents affect the overall structure. For example, studies on derivatives of pyrido[3,4-d]pyridazine reveal the crystal structures and the mutual orientation of the heterocyclic and aromatic rings, highlighting the structural diversity within this class of compounds (Wójcicka et al., 2022).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions that modify their structure and functional groups, impacting their chemical properties. Reactions such as N-alkylation, O-alkylation, and cyclization are common, allowing for the synthesis of a wide range of derivatives with different chemical behaviors. These reactions play a crucial role in the development of compounds with potential biological activities, as demonstrated by their application in synthesizing compounds with antioxidant, antitumor, and antimicrobial activities (Paulrasu et al., 2014).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure and functional groups. The crystallization behavior and solvate formation can vary significantly among derivatives, affecting their physical form and stability. The study of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one derivatives highlights the impact of molecular modifications on their crystallization and solvate formation (Wójcicka et al., 2022).

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, such as reactivity, stability, and biological activity, are closely related to their structure. Modifications to the pyridazinone core or substituent groups can significantly alter their chemical behavior, including their reactivity towards radicals and other reactive species. The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols demonstrate the influence of structural modifications on antioxidant properties, showcasing the potential for designing effective chain-breaking antioxidants (Wijtmans et al., 2004).

Applications De Recherche Scientifique

Molecular Docking and Biological Activity

A series of novel pyridine and fused pyridine derivatives, showcasing similar structural features to the compound of interest, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings, indicating moderate to good binding energies with target proteins (Flefel et al., 2018). This underscores the potential of such compounds in therapeutic applications, particularly in combating microbial infections and oxidative stress.

Synthesis and Reactivity

The reactivity and synthesis of pyridazinone derivatives, akin to the compound , have been extensively studied, revealing insights into their chemical properties and potential applications. For instance, the exhaustive methylation of pyridazinone derivatives has been explored to understand their tautomeric stability and reactivity, which is essential for their functional applications in medicinal chemistry (Katrusiak & Katrusiak, 2004).

Environmental and Biological Degradation

Research on the bacterial degradation of pyridazinone derivatives has revealed the ability of specific bacteria to utilize these compounds as carbon sources, leading to the isolation of various metabolites. This not only highlights the environmental fate of such compounds but also their potential biodegradability and implications for environmental safety (de Frenne et al., 1973).

Propriétés

IUPAC Name |

5-hydroxy-6-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidine-1-carbonyl]-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-12-4-6-14(7-5-12)22-16(24)10-15(23)17(20-22)18(25)21-9-8-19(3,26)13(2)11-21/h4-7,10,13,23,26H,8-9,11H2,1-3H3/t13-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFSYUPWKBEZIR-YJYMSZOUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)C2=NN(C(=O)C=C2O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=NN(C(=O)C=C2O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

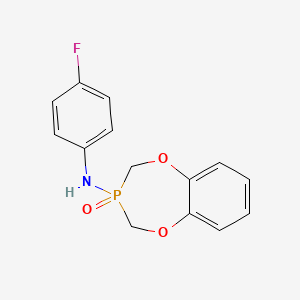

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

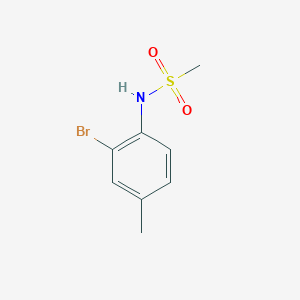

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

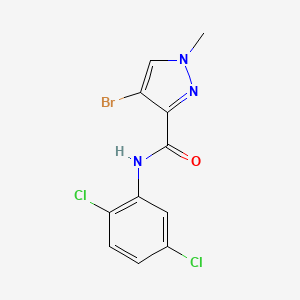

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)